

Technical Support Center: Refinements to the Traditional Phenol-Chloroform Protocol

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Compound of Interest

Compound Name: *Phenol chloroform*

Cat. No.: *B8533926*

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Welcome to the technical support center for phenol-chloroform nucleic acid extraction. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve the quality and yield of their DNA and RNA extractions.

Troubleshooting Guide

This section addresses specific issues that may arise during the phenol-chloroform extraction protocol.

Problem	Potential Cause	Recommended Solution
Low Nucleic Acid Yield	Incomplete cell lysis.	Ensure complete homogenization of the tissue or cell pellet. For tissues, grinding in liquid nitrogen is effective. Use appropriate lysis buffers and consider adding Proteinase K to digest proteins. [1] [2]
Interphase trapping of nucleic acids.	The interphase between the aqueous and organic layers can trap nucleic acids. To minimize this, ensure thorough mixing to create a fine emulsion, which increases the surface area for extraction. [3] Using a Phase Lock Gel™ can create a solid barrier between the phases, making it easier to collect the aqueous phase without interphase contamination. [3] [4]	
Small, invisible pellet after precipitation.	For low concentrations of nucleic acids, the pellet may be difficult to see. Using a carrier like linear polyacrylamide or glycogen can help visualize the pellet and improve recovery. [1] [5] [6]	
Loss of nucleic acids during phase separation.	When pipetting the aqueous phase, it's easy to leave some behind to avoid the interphase. A "back-extraction" can be performed by adding buffer to the remaining organic phase	

and interphase, re-centrifuging, and pooling the aqueous phases.[7]

Low A260/280 Ratio (<1.8 for DNA, <2.0 for RNA)

Protein contamination.

This is often due to carryover of the interphase. Be careful during the aspiration of the aqueous phase. An additional extraction with chloroform alone can help remove residual proteins.[8][9] Pre-digesting with Proteinase K can also reduce protein contamination.[3]

Phenol contamination.

Phenol has an absorbance maximum at 270-275 nm, which can lower the A260/280 ratio.[10][11] An additional chloroform extraction and/or multiple 70% ethanol washes of the final pellet can help remove residual phenol.[8][9][12]

Low A260/230 Ratio (<1.8)

Guanidinium salt contamination.

Lysis buffers often contain guanidinium salts which absorb strongly at 230 nm.[7][13][14] Ensure thorough washing of the nucleic acid pellet with 70-80% ethanol to remove these salts.[12][14]

Phenol contamination.

Phenol also absorbs at 230 nm.[11][15] Perform an additional chloroform wash and ensure thorough ethanol washes of the pellet.[8][9]

Carbohydrate carryover.	This is a common issue with plant samples. Specialized protocols using CTAB (cetyltrimethylammonium bromide) in conjunction with phenol-chloroform can help remove polysaccharides. [16] [17]	
Degraded DNA/RNA	Nuclease activity.	Use fresh samples or properly store them at -80°C or in a stabilizing solution like RNAlater. [18] [19] Work quickly and on ice. Use RNase-free reagents and plastics for RNA work. [18]
Oxidized phenol.	Phenol that has turned pink or brown is oxidized and can cause nucleic acid degradation. [3] Use fresh, high-quality, buffered phenol.	
Genomic DNA Contamination in RNA Samples	Incorrect pH of phenol.	For RNA isolation, the phenol solution should be acidic (pH 4-5). [3] This causes DNA to partition into the organic phase and interphase, while RNA remains in the aqueous phase. [3]
Incomplete removal of interphase.	Genomic DNA can accumulate at the interphase. Careful pipetting of the aqueous phase is crucial. [19]	
Phases Do Not Separate Properly	Incorrect ratio of phenol:chloroform to aqueous phase.	Ensure a 1:1 ratio of the phenol:chloroform mixture to your aqueous sample.

Insufficient centrifugation.	Centrifuge at a sufficient speed and for an adequate duration to ensure proper phase separation. [2]
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High salt or sucrose concentration in the aqueous phase.	This can cause phase inversion. Using a phenol:chloroform mixture, where the denser chloroform helps maintain the correct phase separation, can prevent this. [3] [7]
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Frequently Asked Questions (FAQs)

Q1: What is the purpose of each component in the phenol:chloroform:isoamyl alcohol mixture?

- Phenol: Denatures proteins, causing them to precipitate out of the aqueous solution.[\[20\]](#) The pH of the phenol is critical: for DNA isolation, a slightly alkaline pH (~7.9) is used to keep DNA in the aqueous phase, while for RNA isolation, an acidic pH (~4.5) is used to move DNA into the organic phase.[\[3\]](#)
- Chloroform: Increases the density of the organic phase, which aids in a sharp separation from the aqueous phase and helps to prevent phase inversion.[\[3\]](#)[\[7\]](#)[\[14\]](#) It also helps to solubilize lipids and further denature proteins.
- Isoamyl Alcohol: Acts as an anti-foaming agent.[\[3\]](#)

Q2: My DNA/RNA pellet won't dissolve after ethanol precipitation. What should I do?

This can happen if the pellet was over-dried.[\[18\]](#) To dissolve the pellet, add your resuspension buffer (e.g., TE buffer or nuclease-free water) and incubate at a slightly elevated temperature (e.g., 55-60°C for RNA) for 10-15 minutes, with occasional gentle vortexing or flicking.[\[10\]](#)

Q3: How can I improve the yield of very small amounts of nucleic acids?

Using a co-precipitant or carrier is highly recommended. Linear polyacrylamide is an inert carrier that can efficiently precipitate picogram amounts of nucleic acids without interfering with downstream enzymatic reactions.[1][2][6][21] Glycogen is another commonly used carrier.[22]

Q4: What is Phase Lock Gel™ and how does it work?

Phase Lock Gel™ is a dense, inert gel that is added to the tube before the phenol-chloroform extraction.[3] During centrifugation, the gel migrates to form a stable barrier between the aqueous and organic phases.[3][4][23] This simplifies the removal of the aqueous phase and prevents contamination from the interphase, which can improve both the yield and purity of the nucleic acid preparation.[24][25]

Q5: Can I use my phenol-chloroform extracted DNA/RNA for downstream applications like PCR, qPCR, or sequencing?

Yes, provided the sample is of high purity. Contaminants like phenol and guanidinium salts can inhibit enzymatic reactions.[26][27] It is crucial to have good A260/280 and A260/230 ratios. If you suspect contamination, it is advisable to perform an additional cleanup step, such as a second chloroform extraction followed by re-precipitation.[12][14]

Quantitative Data Summary

The following table summarizes a comparison of DNA extraction methods from a study on triatomine bugs, illustrating the trade-offs between yield and purity.

Extraction Method	Bloodmeal Source	Mean DNA Concentration (ng/ μL) ± SD	Purity (A260/A280 between 1.8-2.0)
Commercial Kit	Gallus gallus	25.12 ± 10.33	80% of samples
Phenol-Chloroform	Gallus gallus	85.75 ± 17.99	26.7% of samples
Commercial Kit	Mus musculus	11.23 ± 5.96	80% of samples
Phenol-Chloroform	Mus musculus	22.01 ± 11.14	26.7% of samples
Commercial Kit	Columba sp.	62.75 ± 30.01	80% of samples
Phenol-Chloroform	Columba sp.	13.06 ± 8.01	26.7% of samples

Data adapted from a study comparing a commercial kit to the phenol-chloroform method for extracting DNA from bloodmeals of *Triatoma brasiliensis*.[\[8\]](#)[\[28\]](#)

This data indicates that while the phenol-chloroform method can yield higher concentrations of DNA in some cases, commercial kits often provide higher purity as indicated by the A260/A280 ratio.[\[8\]](#)[\[28\]](#)

Experimental Protocols

Refined Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction Protocol

This protocol incorporates refinements to improve yield and purity.

Materials:

- Lysis Buffer (e.g., TE buffer with SDS and Proteinase K)

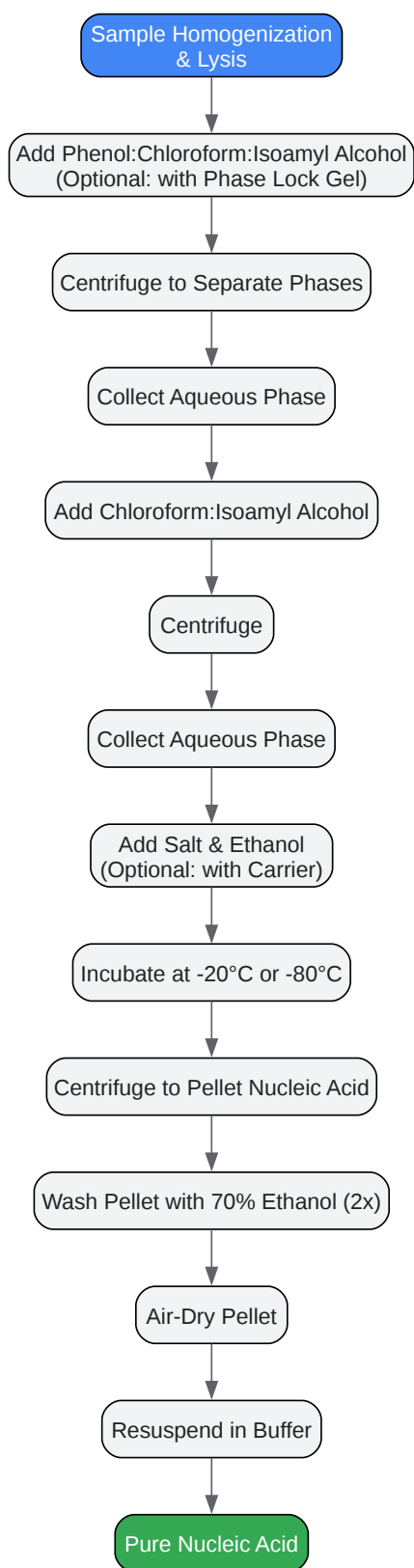
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 8.0 for DNA, pH 4.5 for RNA
- Chloroform:Isoamyl Alcohol (24:1)
- 3 M Sodium Acetate, pH 5.2
- 100% Ethanol (ice-cold)
- 70% Ethanol (ice-cold)
- Nuclease-free water or TE buffer
- Optional: Linear Polyacrylamide (10 mg/mL) or Glycogen (20 µg/µL)
- Optional: Phase Lock Gel™ tubes

Procedure:

- Sample Lysis: Homogenize cells or tissue in an appropriate volume of Lysis Buffer. Incubate at 55°C for 1-2 hours or until the sample is completely lysed.[22]
- First Extraction: Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol to the lysed sample. If using Phase Lock Gel™, add the lysate to the pre-spun gel tube, then add the PCI. Vortex vigorously for 15-30 seconds to form a milky emulsion.
- Phase Separation: Centrifuge at 12,000 x g for 5 minutes at room temperature.
- Aqueous Phase Recovery: Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase. With Phase Lock Gel™, you can simply pour off the aqueous phase.
- Second (Chloroform) Extraction: Add an equal volume of Chloroform:Isoamyl Alcohol to the recovered aqueous phase. Vortex for 15 seconds.
- Phase Separation: Centrifuge at 12,000 x g for 5 minutes at room temperature.
- Aqueous Phase Recovery: Transfer the upper aqueous phase to a new, clean tube.
- Precipitation:

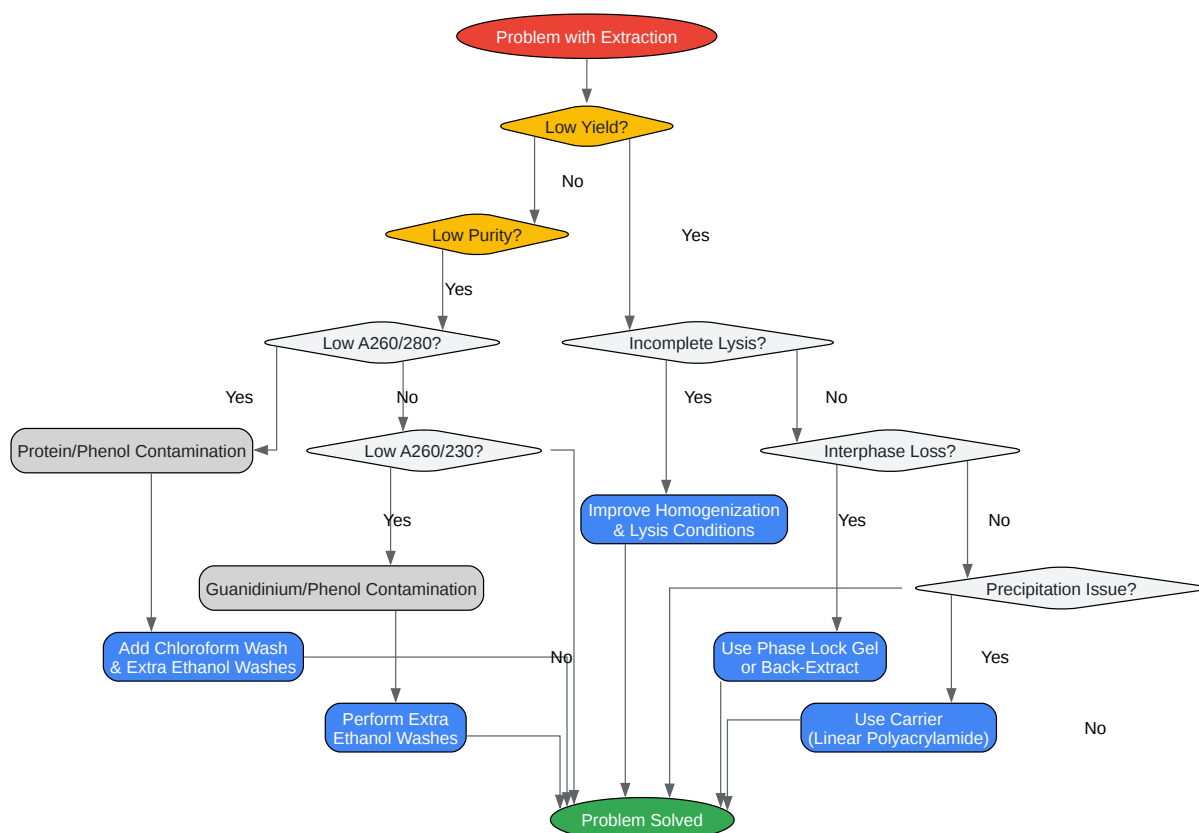
- Add 1/10th volume of 3 M Sodium Acetate.
- (Optional) Add 1 μ L of linear polyacrylamide or glycogen.
- Add 2-2.5 volumes of ice-cold 100% ethanol.
- Incubation: Mix gently by inversion and incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.
- Pelleting: Centrifuge at $\geq 12,000 \times g$ for 15-30 minutes at 4°C . A white pellet should be visible.
- Washing: Carefully decant the supernatant. Wash the pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at $\geq 12,000 \times g$ for 5 minutes at 4°C . Repeat this wash step for a total of two washes.
- Drying: Decant the ethanol and briefly spin the tube to collect any remaining liquid, then remove it with a pipette. Air-dry the pellet for 5-10 minutes. Do not over-dry.
- Resuspension: Resuspend the pellet in a suitable volume of nuclease-free water or TE buffer.

Visualizations



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Caption: Refined phenol-chloroform extraction workflow.



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